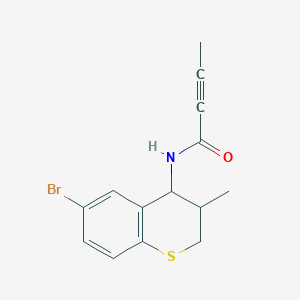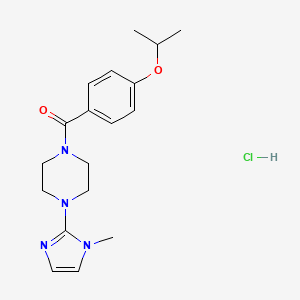
(4-イソプロポキシフェニル)(4-(1-メチル-1H-イミダゾール-2-イル)ピペラジン-1-イル)メタノン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-isopropoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" is a synthetic molecule that appears to be designed for potential biological activity, given its structural features that include a piperazine ring, an imidazole moiety, and a phenyl group with an isopropoxy substituent. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The electrochemical synthesis described in the first paper involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles to produce arylthiobenzazoles . This method suggests that a similar electrochemical approach could potentially be applied to synthesize the target compound by modifying the starting materials and reaction conditions. The second paper discusses the synthesis of a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which, while not directly related to the target compound, indicates a multi-step synthetic route that could be adapted for the synthesis of complex molecules with piperazine and phenyl components .
Molecular Structure Analysis
The molecular structure of the target compound likely involves a piperazine ring as a central scaffold, with the imidazole and phenyl rings providing additional points of functionalization. The presence of the isopropoxy group suggests increased lipophilicity, which could affect the compound's biological interactions. The electrochemical synthesis paper provides a mechanism that includes the formation of a p-quinone imine intermediate, which could be relevant if similar intermediates are involved in the synthesis of the target compound.
Chemical Reactions Analysis
The electrochemical synthesis paper describes a Michael addition reaction as part of the synthesis pathway. This type of reaction could also be relevant for the target compound, particularly if it undergoes further functionalization or if it is designed to interact with biological nucleophiles. The potential for such reactions would depend on the presence of electrophilic or nucleophilic sites within the molecule, which could be influenced by the piperazine and imidazole rings.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of the target compound, we can infer that the presence of the piperazine and imidazole rings, as well as the isopropoxy group, would influence its solubility, stability, and reactivity. The piperazine ring might confer flexibility to the molecule, affecting its ability to adopt different conformations. The imidazole ring could contribute to the compound's basicity and potential for hydrogen bonding. The isopropoxy group could affect the compound's hydrophobicity and membrane permeability, which are important factors in drug design.
科学的研究の応用
- イミダゾール誘導体は、抗結核活性を含む抗菌活性を調査されています . 例えば、化合物3-(4-((1-(4-ブロモ-3-(トリフルオロメチル)フェニル)-1H-1,2,3-トリアゾール-4-イル)メチル)ピペラジン-1-イル)ベンゾ[d]イソキサゾールは、顕著な抗結核効果を示しました。
抗結核活性
要約すると、この化合物は、さまざまな分野で有望であることが示されていますが、その可能性を完全に解明するにはさらなる研究が必要です。 研究者は、その薬理活性、作用機序、および安全性プロファイルを調査して、その利点を効果的に活用する必要があります。 .
将来の方向性
作用機序
Imidazoles
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
特性
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-14(2)24-16-6-4-15(5-7-16)17(23)21-10-12-22(13-11-21)18-19-8-9-20(18)3;/h4-9,14H,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGUZHRJSAKBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)
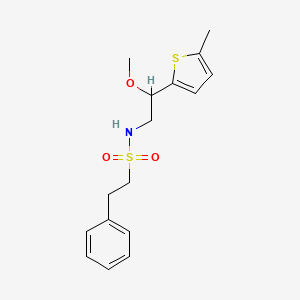
![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)
![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)
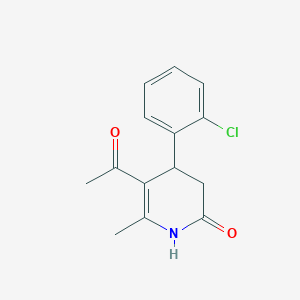
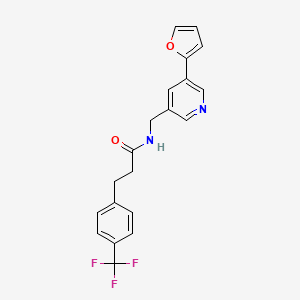
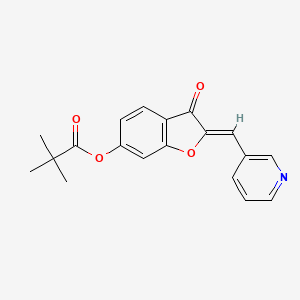

![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)
![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)
